N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
The compound N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:
- A 1,3-oxazolidin-2-yl ring substituted with a 3,4-dimethoxybenzenesulfonyl group.
- A 2-oxopyrrolidin-1-yl (pyrrolidinone) moiety linked via a propyl chain.
- An ethanediamide (N,N'-substituted oxamide) bridge connecting the two heterocyclic systems.
For instance, sulfonamide coupling (as seen in ) and amide bond formation () are likely critical steps. The 3,4-dimethoxybenzenesulfonyl group may enhance solubility and modulate electronic properties, while the pyrrolidinone moiety could influence conformational flexibility and binding interactions .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O8S/c1-31-16-7-6-15(13-17(16)32-2)34(29,30)25-11-12-33-19(25)14-23-21(28)20(27)22-8-4-10-24-9-3-5-18(24)26/h6-7,13,19H,3-5,8-12,14H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJRNMLKWGBOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the oxazolidin ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Benzamide : The target compound’s 3,4-dimethoxybenzenesulfonyl group may confer higher metabolic stability compared to the benzamide in , as sulfonamides are less prone to hydrolysis .
Ethanediamide Bridge : This rare linkage differentiates it from simpler amides (e.g., ), possibly enhancing rigidity and specificity for target proteins .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, comparisons can be drawn:
- Solubility: The 3,4-dimethoxybenzenesulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogues (e.g., ’s benzamide) .
- LogP: The pyrrolidinone and oxazolidinone rings may reduce lipophilicity relative to fully aromatic systems (e.g., ’s chromenone derivative).
- Metabolic Stability : Ethanediamide bridges are less susceptible to enzymatic cleavage than esters or carbamates, suggesting longer half-life .
Spectroscopic and Structural Validation
- NMR Analysis : As demonstrated in , chemical shift comparisons (e.g., regions A and B in Figure 6) could identify conformational changes induced by the ethanediamide bridge .
- X-ray Crystallography: SHELX software () would confirm the stereochemistry of the oxazolidinone and pyrrolidinone rings, critical for activity .
Biological Activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly cancer.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its biological activity. The presence of the oxazolidinone ring and the sulfonamide moiety are particularly significant for its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | N-{[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
| Molecular Formula | C20H24N4O7S |
| CAS Number | 868983-22-6 |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound is believed to inhibit oxidative phosphorylation (OXPHOS), a critical metabolic pathway in cancer cells that rely on aerobic metabolism for energy production. By disrupting this pathway, the compound can induce cytotoxicity in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound shows an IC50 value of approximately 0.58 μM against UM16 pancreatic cancer cells, indicating potent anti-cancer activity.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the sulfonamide and oxazolidinone parts of the molecule can enhance or diminish biological activity. For example:
| Compound | IC50 (μM) | Modification |
|---|---|---|
| Compound 1 | 0.58 | Original structure |
| Compound 2 | 0.31 | R-enantiomer variant |
| Compound 3 | 9.47 | S-enantiomer variant |
These findings suggest that specific stereochemistry and functional group positioning are crucial for maximizing biological efficacy.
In Vivo Studies
In vivo studies using animal models have shown promising results for the therapeutic potential of this compound. For instance:
- A study reported that a close analogue of this compound demonstrated significant efficacy in a syngeneic pancreatic cancer model without notable toxicity, suggesting a favorable therapeutic window.
Case Study 1: Pancreatic Cancer Model
In a recent study involving a pancreatic cancer model, researchers administered this compound to assess its impact on tumor growth. The results indicated:
- Tumor Volume Reduction : A significant reduction in tumor volume was observed compared to control groups.
Case Study 2: Metabolic Stability
Another study focused on the metabolic stability of the compound in liver microsomes from both mice and humans. It was found that:
- Half-Life : The compound exhibited a half-life of approximately 0.70 minutes in mouse liver microsomes, indicating rapid metabolism which may necessitate modifications for enhanced stability.
Q & A
Q. What are the critical steps in synthesizing N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the 3,4-dimethoxybenzenesulfonyl group to the oxazolidine scaffold under anhydrous conditions using a sulfonyl chloride derivative.
- Amide Coupling : Utilizing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxazolidine and pyrrolidinone-propyl ethanediamide moieties .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity.
Key intermediates (e.g., 3-oxo-pyrrolidinylpropylamine) are synthesized via nucleophilic substitution and characterized by H NMR before proceeding .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL software confirms bond lengths, angles, and stereochemistry .
- Spectroscopic Confirmation :
- H/C NMR: Verify proton environments (e.g., sulfonyl and oxazolidine methylene signals) and carbon backbone.
- High-resolution mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm, amide C=O at ~1650 cm) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with a methanol/water gradient.
- DSC/TGA : Evaluate thermal stability (decomposition temperature >200°C) for storage and handling protocols .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce byproducts?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., reaction temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a 2 factorial design revealed that <5°C during amide coupling minimizes racemization .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 72-hour reaction time at 40°C in DMF) to maximize yield (from 65% to 89%) .
Q. How to resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. lack of efficacy in vivo)?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values across cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to assess cell-type specificity .
- Metabolic Stability Assays : Use liver microsomes to identify rapid first-pass metabolism (e.g., CYP3A4-mediated degradation) that reduces in vivo bioavailability .
- Molecular Dynamics Simulations : Probe binding pocket flexibility of COX-2 to explain discrepancies between in vitro and in vivo results .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Screen against targets (e.g., COX-2, NMDA receptors) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level).
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with Arg120 of COX-2, π-π stacking with Tyr355) .
- ADMET Prediction (SwissADME) : Assess logP (2.8), BBB permeability (CNS MPO score: 3.2), and CYP liabilities to prioritize lead optimization .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on the compound’s sulfonyl-oxazolidine conformation?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals and resolve false bond-length anomalies .
- Hirshfeld Surface Analysis : Compare intermolecular contacts (e.g., C-H···O interactions) across datasets to identify packing-induced conformational variations .
Experimental Design
Q. What in vitro assays are recommended to evaluate the compound’s neuroprotective potential?
- Methodological Answer :
- Glutamate-Induced Excitotoxicity Model : Treat primary cortical neurons with 100 µM glutamate and measure cell viability (MTT assay) at 24 hours. Include MK-801 as a positive control .
- Calcium Imaging : Quantify NMDA receptor-mediated Ca influx in the presence of the compound (10–100 nM) using Fluo-4 AM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
